molecular formula C5H5BrFNO B8031097 4-Bromo-3-fluoropyridine hydrate

4-Bromo-3-fluoropyridine hydrate

Cat. No.: B8031097
M. Wt: 194.00 g/mol
InChI Key: RRCDCJACNKGZQR-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoropyridine hydrate is a chemical compound with the molecular formula C5H3BrFN·H2O It is a derivative of pyridine, where the hydrogen atoms at positions 4 and 3 of the pyridine ring are substituted by bromine and fluorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoropyridine hydrate typically involves the halogenation of pyridine derivatives. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring. For example, 4-chloro-3-fluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using suitable halogenating agents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product. The final product is often purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoropyridine hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium fluoride (KF) is commonly used for introducing fluorine atoms.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of this compound with a boronic acid derivative .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoropyridine hydrate depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-fluoropyridine hydrate is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and drug development .

Properties

IUPAC Name

4-bromo-3-fluoropyridine;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFN.H2O/c6-4-1-2-8-3-5(4)7;/h1-3H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCDCJACNKGZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Br)F.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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